tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the pyrrolidin-1-yl group through nucleophilic substitution reactions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization reactions involving appropriate amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the functionalized pyridine and piperidine rings using tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperidine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine and piperidine derivatives.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and piperidine rings contribute to the binding affinity and specificity of the compound, while the pyridine ring may participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but lacks the pyridine ring.
Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of tert-Butyl 2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidine-1-carboxylate lies in its combination of three distinct heterocyclic rings, which provides a versatile scaffold for the development of bioactive molecules with diverse pharmacological properties. The presence of the pyridine ring also enhances its potential for π-π interactions, making it a valuable compound in drug design and discovery.
Properties
Molecular Formula |
C19H29N3O2 |
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Molecular Weight |
331.5 g/mol |
IUPAC Name |
tert-butyl 2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O2/c1-19(2,3)24-18(23)22-14-5-4-10-16(22)15-9-8-11-20-17(15)21-12-6-7-13-21/h8-9,11,16H,4-7,10,12-14H2,1-3H3 |
InChI Key |
VKSPKLXTLCOCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCCC3 |
Origin of Product |
United States |
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